2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16440882
InChI: InChI=1S/C14H21N3O2/c1-16-4-6-17(7-5-16)12(9-15)11-2-3-13-14(8-11)19-10-18-13/h2-3,8,12H,4-7,9-10,15H2,1H3
SMILES:
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine

CAS No.:

Cat. No.: VC16440882

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine -

Specification

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine
Standard InChI InChI=1S/C14H21N3O2/c1-16-4-6-17(7-5-16)12(9-15)11-2-3-13-14(8-11)19-10-18-13/h2-3,8,12H,4-7,9-10,15H2,1H3
Standard InChI Key NQPVWMBSMQXOSH-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C(CN)C2=CC3=C(C=C2)OCO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct functional groups:

  • Benzo[d] dioxol-5-yl: A bicyclic aromatic system comprising a benzene ring fused to a 1,3-dioxole ring, providing electron-rich regions conducive to π-π interactions .

  • 4-Methylpiperazin-1-yl: A six-membered heterocyclic amine with a methyl substituent, enhancing solubility and enabling hydrogen bonding .

  • Ethanamine backbone: A two-carbon chain connecting the benzodioxole and piperazine groups, conferring conformational flexibility .

The SMILES notation NCC(C1=CC=C(OCO2)C2=C1)N3CCN(C)CC3\text{NCC(C1=CC=C(OCO2)C2=C1)N3CCN(C)CC3} and InChIKey NQPVWMBSMQXOSH-UHFFFAOYSA-N\text{NQPVWMBSMQXOSH-UHFFFAOYSA-N} precisely define its stereochemistry and connectivity .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC14H21N3O2\text{C}_{14}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight263.34 g/mol
CAS Registry Number951919-35-0
XLogP3 (Predicted)1.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The moderate lipophilicity (XLogP3 = 1.7) suggests balanced solubility in aqueous and organic phases, ideal for drug delivery systems .

Synthesis and Characterization

Synthetic Pathways

While detailed protocols are proprietary, retrosynthetic analysis implies two plausible routes:

  • Nucleophilic Substitution: Reacting 5-(2-bromoethyl)benzo[d] dioxole with 4-methylpiperazine under basic conditions to form the C-N bond .

  • Reductive Amination: Condensing benzo[d] dioxole-5-carbaldehyde with 4-methylpiperazine followed by reduction of the imine intermediate .

Analytical Confirmation

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR peaks at δ 6.8–7.1 ppm (aromatic protons) and δ 2.3–3.5 ppm (piperazine and ethanamine protons) .

  • Mass Spectrometry: A molecular ion peak at m/z 263.34 confirms the molecular weight .

Pharmacological Profile

Hypothesized Mechanisms

Structural analogs suggest potential interactions with:

  • Serotonin Receptors: The benzodioxole group mimics psychedelic compounds like DOI, implicating 5-HT2A_{2A} receptor affinity .

  • Antimicrobial Targets: Piperazine derivatives often disrupt bacterial cell membranes or enzyme function .

Research Applications

  • Antibiotic Development: Tagged as an antibiotic/antiviral candidate, though specific MIC values are unpublished .

  • Fluorescent Probes: The aromatic system could serve as a fluorophore for cellular imaging .

Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and N95 respirators .

  • First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention .

Future Directions

  • Pharmacokinetic Studies: Clarify absorption, distribution, and metabolism.

  • Target Validation: Screen against recombinant receptors and microbial panels.

  • Structural Optimization: Modify the piperazine substituent to enhance selectivity.

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